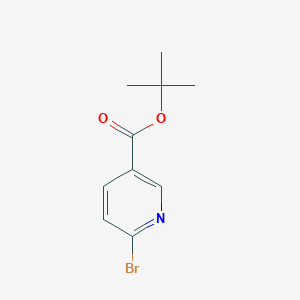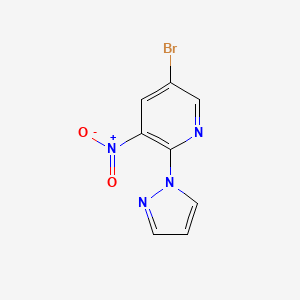
2-(2-Cyanophenyl)-2'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . Another synthesis involved the reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with 2-aminoethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular and crystal structure of 2-cyanophenyl phenacyl ether, a compound with a similar structure, was determined by single crystal X-ray diffraction study .Applications De Recherche Scientifique
Application in Anticancer Activity Research
- Summary of the Application : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized for their in vitro anticancer activity against three cancer cell lines .
- Methods of Application : The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
- Results or Outcomes : Among all compounds, 3i, 3j, and 3o showed excellent inhibitory activity than the standard Etoposide against MCF-7 and A-549 cell lines .
Synthesis of N-(2-Cyanophenyl)chloromethanimidoyl Chloride
- Summary of the Application : N-(2-Cyanophenyl)chloromethanimidoyl chloride was prepared from 2-isothiocyanatobenzonitrile .
- Methods of Application : The reaction was carried out with sulfuryl chloride or gaseous chlorine in an inert solvent .
- Results or Outcomes : It was found that N-(2-cyanophenyl)chloromethanimidothioic chloride and bis[N-(cyanophenyl)chloromethanimidoyl] sulfide are intermediates of this reaction .
One-Pot Quinazolin-4-ylidenethiourea Synthesis
- Summary of the Application : 1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas were synthesized in a one-pot reaction .
- Methods of Application : The reaction involved N-(2-cyanophenyl)benzimidoyl isothicyanate with secondary amines .
- Results or Outcomes : The products underwent transamination reactions .
Synthesis of Multi-Substituted Pyrrole Derivatives
- Summary of the Application : Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .
- Methods of Application : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .
- Results or Outcomes : This method has been used to synthesize multi-substituted pyrrole derivatives .
Synthesis of Novel 2-(2-Cyanophenyl)-N-Phenylacetamide Derivatives
- Summary of the Application : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized for their in vitro anticancer activity .
- Methods of Application : The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
- Results or Outcomes : Among all compounds, 3i, 3j, and 3o showed excellent inhibitory activity than the standard Etoposide against MCF-7 and A-549 cell lines .
Propriétés
IUPAC Name |
2-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-8-4-3-7-13(14)15(18)9-11-5-1-2-6-12(11)10-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHQVUGBMHXYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642322 |
Source


|
| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenyl)-2'-iodoacetophenone | |
CAS RN |
898784-29-7 |
Source


|
| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














